molecular formula C17H10O4 B2836506 8,10-dihydroxy-7H-benzo[c]xanthen-7-one CAS No. 53865-02-4

8,10-dihydroxy-7H-benzo[c]xanthen-7-one

Cat. No.: B2836506
CAS No.: 53865-02-4
M. Wt: 278.263
InChI Key: OMSPMYABSZAPJV-UHFFFAOYSA-N
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Description

8,10-Dihydroxy-7H-benzo[c]xanthen-7-one is a chemical compound known for its unique structure and diverse biological activities. It belongs to the class of benzoxanthones, which are known for their potential therapeutic applications, particularly in the field of oncology. This compound has been studied for its cytotoxic properties and its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription .

Mechanism of Action

Mode of Action

8,10-dihydroxy-7H-benzo[c]xanthen-7-one interacts with Topo I, inhibiting its function . This interaction results in the prevention of DNA unwinding, which is a necessary step in DNA replication and transcription. This inhibition can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,10-dihydroxy-7H-benzo[c]xanthen-7-one typically involves the reaction of 1,3,5-trihydroxybenzene with 1-naphthol-2-carboxylic acid in the presence of phosphorus oxychloride at 70°C. The reaction yields the desired product in a moderate yield of 35.8% after 6 hours . This method is commonly used in laboratory settings for the preparation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions to improve yield and efficiency, as well as the implementation of purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

8,10-Dihydroxy-7H-benzo[c]xanthen-7-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

8,10-Dihydroxy-7H-benzo[c]xanthen-7-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,10-Dihydroxy-7H-benzo[c]xanthen-7-one is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and its potential as a therapeutic agent. Its ability to inhibit topoisomerase I without the instability issues associated with camptothecin derivatives makes it a promising candidate for further development .

Properties

IUPAC Name

8,10-dihydroxybenzo[c]xanthen-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O4/c18-10-7-13(19)15-14(8-10)21-17-11-4-2-1-3-9(11)5-6-12(17)16(15)20/h1-8,18-19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSPMYABSZAPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC4=CC(=CC(=C4C3=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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